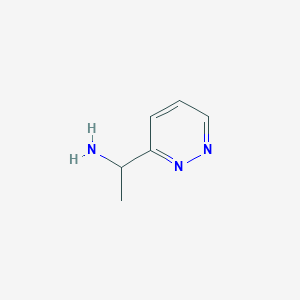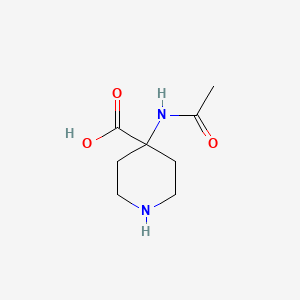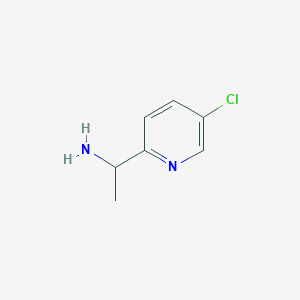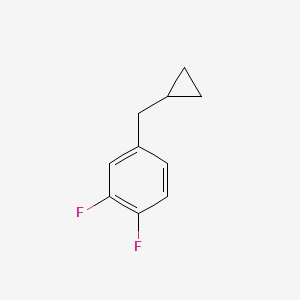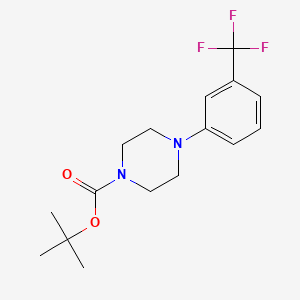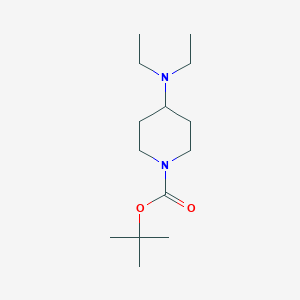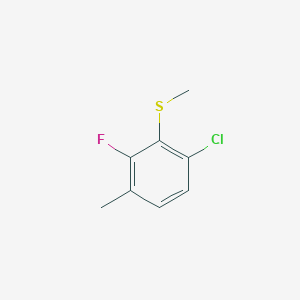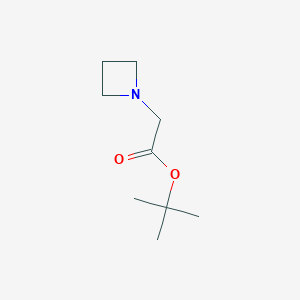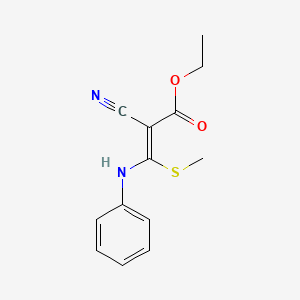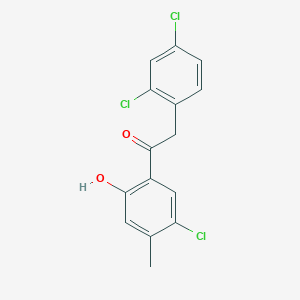
5-(4-Acetamidobutanamido)pyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Molecular Structure Analysis
The molecular structure of boronic esters involves a boron atom bonded to two oxygen atoms and one carbon atom. The boron atom can be converted into a broad range of functional groups .Chemical Reactions Analysis
Boronic esters participate in a variety of chemical reactions. These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Analytical Challenges and Solutions
Pinacolboronate esters, including structures related to "5-(4-Acetamidobutanamido)pyridine-3-boronic acid pinacol ester," pose unique analytical challenges due to their facile hydrolysis to corresponding boronic acids, which are nonvolatile and poorly soluble in organic solvents. Strategies for stabilizing these compounds for purity analysis involve unconventional approaches, such as non-aqueous and aprotic diluents, and reversed-phase separation using highly basic mobile phases with an ion pairing reagent. This methodology is critical for assessing the quality of these compounds as starting materials in the synthesis of development compounds (Zhong et al., 2012).
Synthesis and Cross-Coupling Reactions
The synthesis and application of boronic acid pinacol esters in Suzuki cross-coupling reactions have been demonstrated as effective for connecting organic building blocks. For instance, iridium-catalyzed aromatic borylation provides quick access to these esters, enabling their use in Suzuki couplings with various (hetero)aryl bromides, achieving high yields. This showcases their potential in installing strong electron-withdrawing groups in organic compounds, facilitating the synthesis of complex molecules (Batool et al., 2016).
Luminescent Sensing
Boronic acid pinacol esters have been utilized in the development of luminescent sensors for carbohydrates. Iridium(III) complexes bearing boronic acid groups have been synthesized, demonstrating the capacity to form cyclic esters with simple sugars like glucose and fructose. These complexes offer a promising avenue for the development of sensitive, selective sensors for carbohydrate detection, highlighting the versatility of boronic acid pinacol esters in sensor technology (Hashemzadeh et al., 2020).
Polymer Chemistry Applications
In polymer chemistry, boronic acid pinacol esters serve as key intermediates for the synthesis of functional polymers. They offer a route to well-defined boronic acid (co)polymers from stable monomers through processes like reversible addition−fragmentation chain transfer (RAFT) polymerization. This approach enables the synthesis of amphiphilic block copolymers that form micelles in aqueous media, expanding the toolkit for creating smart materials with tailored properties (Cambre et al., 2007).
Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be key reagents in suzuki-miyaura coupling , a widely-used reaction in organic chemistry for forming carbon-carbon bonds .
Mode of Action
The compound, being a boronic ester, likely participates in the Suzuki-Miyaura coupling reaction . In this reaction, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This is followed by a reductive elimination step, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which boronic esters play a crucial role, is a fundamental process in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, depending on their structure and functional groups.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various effects at the molecular and cellular levels depending on their specific structures and properties.
Action Environment
The efficacy and stability of this compound, like any other, can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can react with the compound. In the context of the Suzuki-Miyaura coupling reaction, the choice of catalyst, base, and solvent can significantly affect the reaction’s efficiency .
Direcciones Futuras
Propiedades
IUPAC Name |
4-acetamido-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BN3O4/c1-12(22)20-8-6-7-15(23)21-14-9-13(10-19-11-14)18-24-16(2,3)17(4,5)25-18/h9-11H,6-8H2,1-5H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUAEWSHFZRLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
